![molecular formula C9H5BrFNO2 B1414140 Methyl 2-bromo-3-cyano-4-fluorobenzoate CAS No. 1807076-83-0](/img/structure/B1414140.png)
Methyl 2-bromo-3-cyano-4-fluorobenzoate
Overview
Description
Methyl 2-bromo-3-cyano-4-fluorobenzoate, also known as 2-Bromo-3-cyano-4-fluorobenzoic acid methyl ester, is an organic compound used in a variety of scientific research applications. This compound has a wide range of applications, from being used as a reagent for the synthesis of other compounds to being used as a fluorescent dye for cell imaging. It is also used in the development of new drugs and in the study of biochemical and physiological effects.
Scientific Research Applications
Methyl 2-bromo-3-cyano-4-fluorobenzoate is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, such as substituted pyrroles and indoles. It is also used as a fluorescent dye for cell imaging and as a fluorescent marker for tracking cell processes. In addition, it is used in the development of new drugs, as a catalyst for organic reactions, and in the study of biochemical and physiological effects.
Mechanism of Action
Methyl 2-bromo-3-cyano-4-fluorobenzoate acts as a fluorescent dye when bound to a molecule or ion. The dye absorbs light of a certain wavelength and then emits light at a different wavelength. This emission is used to detect the presence of the molecule or ion.
Biochemical and Physiological Effects
Methyl 2-bromo-3-cyano-4-fluorobenzoate has been studied for its biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anti-cancer properties, as well as being able to inhibit certain enzymes.
Advantages and Limitations for Lab Experiments
Methyl 2-bromo-3-cyano-4-fluorobenzoate has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also non-toxic and non-volatile. The compound is also stable in aqueous solution and can be stored for long periods of time. However, the compound can be difficult to purify and its solubility in organic solvents is low.
Future Directions
Methyl 2-bromo-3-cyano-4-fluorobenzoate has many potential future applications. It could be used as a fluorescent marker for tracking cell processes, such as cell division and differentiation. It could also be used as a fluorescent marker for the detection of certain enzymes or metabolites. Additionally, it could be used as a fluorescent dye for imaging of cells and tissues. Finally, it could be used in the development of new drugs and in the study of biochemical and physiological effects.
properties
IUPAC Name |
methyl 2-bromo-3-cyano-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)5-2-3-7(11)6(4-12)8(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJWIATBHTNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyano-4-fluorobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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